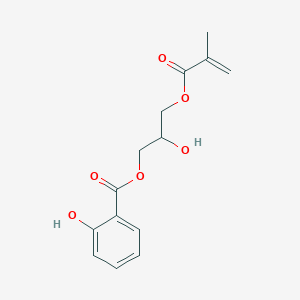

Salicylic acid 2-hydroxy-3-(methacryloyloxy)propyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

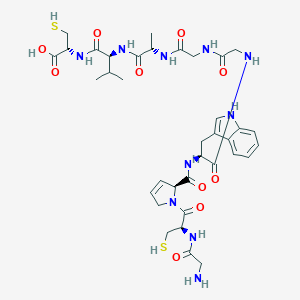

Salicylic acid 2-hydroxy-3-(methacryloyloxy)propyl ester, also known as MAPSA, is a chemical compound that has gained attention in recent years due to its various applications in scientific research. MAPSA is a derivative of salicylic acid, which has been used for centuries in medicine due to its anti-inflammatory and analgesic properties. However, MAPSA has unique properties that make it a valuable tool for researchers in various fields.

Mechanism of Action

The mechanism of action of Salicylic acid 2-hydroxy-3-(methacryloyloxy)propyl ester is not fully understood, but it is believed to be related to its ability to interact with biological molecules, such as proteins and lipids. Salicylic acid 2-hydroxy-3-(methacryloyloxy)propyl ester contains a salicylic acid moiety, which is known to have anti-inflammatory and analgesic properties. Additionally, the methacryloyl group in Salicylic acid 2-hydroxy-3-(methacryloyloxy)propyl ester allows it to form covalent bonds with other molecules, which can alter their properties and functions.

Biochemical and Physiological Effects:

Salicylic acid 2-hydroxy-3-(methacryloyloxy)propyl ester has been shown to have various biochemical and physiological effects, depending on its application. In tissue engineering, Salicylic acid 2-hydroxy-3-(methacryloyloxy)propyl ester has been used to create scaffolds that promote cell adhesion, proliferation, and differentiation. In drug delivery, Salicylic acid 2-hydroxy-3-(methacryloyloxy)propyl ester has been used to modify the release rate and bioavailability of drugs. In surface modification, Salicylic acid 2-hydroxy-3-(methacryloyloxy)propyl ester has been used to create surfaces that resist fouling and promote cell attachment.

Advantages and Limitations for Lab Experiments

Salicylic acid 2-hydroxy-3-(methacryloyloxy)propyl ester has several advantages for lab experiments, including its ease of synthesis, versatility, and biocompatibility. However, there are also some limitations to its use, such as its potential toxicity at high concentrations and its reactivity with certain biological molecules. Researchers must carefully consider these factors when using Salicylic acid 2-hydroxy-3-(methacryloyloxy)propyl ester in their experiments.

Future Directions

There are several future directions for research involving Salicylic acid 2-hydroxy-3-(methacryloyloxy)propyl ester, including the development of new biomaterials for tissue engineering and drug delivery, the optimization of surface modification techniques, and the investigation of Salicylic acid 2-hydroxy-3-(methacryloyloxy)propyl ester's interactions with biological molecules. Additionally, further research is needed to fully understand the mechanism of action of Salicylic acid 2-hydroxy-3-(methacryloyloxy)propyl ester and to optimize its use in various applications.

Synthesis Methods

Salicylic acid 2-hydroxy-3-(methacryloyloxy)propyl ester can be synthesized through a simple esterification reaction between salicylic acid and methacryloyl chloride. The reaction is typically carried out in the presence of a catalyst, such as pyridine or triethylamine, and a solvent, such as dichloromethane or chloroform. The resulting product is a clear, colorless liquid with a characteristic odor.

Scientific Research Applications

Salicylic acid 2-hydroxy-3-(methacryloyloxy)propyl ester has been used in various scientific research applications, including as a monomer for the synthesis of functional polymers, as a crosslinking agent for hydrogels, and as a modifier for surfaces and membranes. Salicylic acid 2-hydroxy-3-(methacryloyloxy)propyl ester is particularly useful in the field of biomaterials, where it has been used to create biocompatible and bioactive materials for tissue engineering and drug delivery.

properties

CAS RN |

1853-39-0 |

|---|---|

Product Name |

Salicylic acid 2-hydroxy-3-(methacryloyloxy)propyl ester |

Molecular Formula |

C14H16O6 |

Molecular Weight |

280.27 g/mol |

IUPAC Name |

[2-hydroxy-3-(2-methylprop-2-enoyloxy)propyl] 2-hydroxybenzoate |

InChI |

InChI=1S/C14H16O6/c1-9(2)13(17)19-7-10(15)8-20-14(18)11-5-3-4-6-12(11)16/h3-6,10,15-16H,1,7-8H2,2H3 |

InChI Key |

HERDBNDYIUQYJF-UHFFFAOYSA-N |

SMILES |

CC(=C)C(=O)OCC(COC(=O)C1=CC=CC=C1O)O |

Canonical SMILES |

CC(=C)C(=O)OCC(COC(=O)C1=CC=CC=C1O)O |

synonyms |

Salicylic acid 2-hydroxy-3-(methacryloyloxy)propyl ester |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-BroMopyrrolo[2,1-f][1,2,4]triazine](/img/structure/B156513.png)

![3-[(E)-2-(4-hydroxyphenyl)ethenyl]-5-phenylmethoxyphenol](/img/structure/B156521.png)

![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester](/img/structure/B156537.png)

![2-[(p-Nitrophenyl)azo]acetoacetanilide](/img/structure/B156538.png)

![5-[(E)-2-(4-phenylmethoxyphenyl)ethenyl]benzene-1,3-diol](/img/structure/B156539.png)

![3-Methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B156540.png)